

# 3',5'-Di-p-toluate Thymidine-13C,15N2 chemical structure

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## Compound of Interest

Compound Name: 3',5'-Di-p-toluate Thymidine-13C,15N2

Cat. No.: B15560316

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An In-depth Technical Guide to **3',5'-Di-p-toluate Thymidine-13C,15N2**

## Abstract

This technical guide provides a comprehensive overview of **3',5'-Di-p-toluate Thymidine-13C,15N2**, a sophisticated chemical tool designed for the precise monitoring of DNA synthesis and cell proliferation. As an isotopically labeled and protected analogue of thymidine, this compound serves as a powerful, non-radioactive tracer for researchers in drug development, oncology, and regenerative medicine. The di-p-toluate protecting groups enhance cellular uptake, after which intracellular esterases release the labeled thymidine core for incorporation into newly synthesized DNA. This guide details the compound's chemical structure, its metabolic pathway, experimental protocols for its application, and methods for data analysis, offering a complete resource for scientists and researchers. The use of stable isotopes like <sup>13</sup>C and <sup>15</sup>N offers a safe and robust alternative to traditional radiolabeling techniques, avoiding the hazards and regulatory burdens associated with radioactive materials[1][2][3].

## Chemical Properties and Structure

**3',5'-Di-p-toluate Thymidine-13C,15N2** is a derivative of the naturally occurring deoxynucleoside, thymidine. The key modifications are:

- **Isotopic Labeling:** The pyrimidine ring contains two heavy nitrogen isotopes (<sup>15</sup>N) and one heavy carbon isotope (<sup>13</sup>C)[4][5]. This labeling provides a distinct mass signature for

detection.

- **Protecting Groups:** The 3' and 5' hydroxyl groups of the deoxyribose sugar are esterified with p-toluic acid, forming toluoyl esters. These lipophilic groups facilitate passage across the cell membrane.

The chemical structure is visualized below.

Caption: Chemical structure of **3',5'-Di-p-toluate Thymidine-13C,15N2**.

**Table 1: Chemical and Physical Data**

| Property          | Value   | Reference                   |
|-------------------|---|-----------------------------|
| IUPAC Name        | [(2R,3S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-[(4-methylbenzoyl)oxy]methyl]oxolan-3-yl 4-methylbenzoate, with <sup>13</sup> C at C2 and <sup>15</sup> N at N1, N3 | (Structure-based)           |
| Molecular Formula | C <sub>25</sub> <sup>13</sup> CH <sub>26</sub> <sup>15</sup> N <sub>2</sub> O <sub>7</sub>  | (Calculated)                |
| Molecular Weight  | ~481.5 g/mol  | [6] (Adjusted for isotopes) |
| Canonical SMILES  | CC1=C--INVALID-LINK--c4ccc(C)cc4)O2">15N--INVALID-LINK--[15NH]C1=O  | [7]                         |
| Appearance        | White Solid   | [5]                         |
| Isotopic Purity   | ≥98% atom <sup>13</sup> C; ≥98% atom <sup>15</sup> N  | [5]                         |
| Solubility        | Soluble in DMSO (Slightly), Methanol (Slightly)   | [5]                         |

## Principle of Application in Biological Systems

The fundamental application of this compound is to trace the synthesis of new DNA. Unlike radioactive thymidine analogues, which can induce DNA damage and cell-cycle arrest, stable isotope-labeled versions are non-toxic and do not perturb the biological processes being measured[1][3].

## Metabolic Activation and Incorporation

- **Cellular Uptake:** The lipophilic p-toluate groups increase the molecule's permeability across the cell membrane.
- **Esterase Cleavage:** Once inside the cell, non-specific intracellular esterases hydrolyze the ester bonds at the 3' and 5' positions. This enzymatic cleavage releases the core nucleoside, Thymidine-13C,15N2.
- **Salvage Pathway:** The released labeled thymidine enters the nucleotide salvage pathway. It is sequentially phosphorylated by cellular kinases to form thymidine monophosphate (TMP), diphosphate (TDP), and finally triphosphate (TTP).
- **DNA Synthesis:** The resulting labeled deoxythymidine triphosphate (dTTP-13C,15N2) is used by DNA polymerase as a substrate for the synthesis of new DNA strands during the S-phase of the cell cycle.

This pathway ensures that only cells actively replicating their DNA will incorporate the isotopic label.

Caption: Metabolic activation and incorporation of labeled thymidine.

## Experimental Protocols

The following protocols provide a framework for using **3',5'-Di-p-toluate Thymidine-13C,15N2** in a typical cell culture experiment.

### Protocol 3.1: General Synthesis Outline

While a specific documented synthesis for this exact isotopically labeled compound is not publicly available, a general synthetic route can be proposed based on established nucleoside chemistry[8][9]. The synthesis would likely involve the protection of commercially available Thymidine-13C,15N2.

- Starting Material: Obtain Thymidine-13C,15N2.
- Protection Reaction: React Thymidine-13C,15N2 with an excess of p-toluoyl chloride in the presence of a base (e.g., pyridine) as a catalyst and solvent.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- Workup and Purification: Quench the reaction, extract the product into an organic solvent, and wash to remove excess reagents and byproducts. Purify the final product using column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final product, **3',5'-Di-p-toluate Thymidine-13C,15N2**, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Protocol 3.2: In Vitro Cell Proliferation Assay

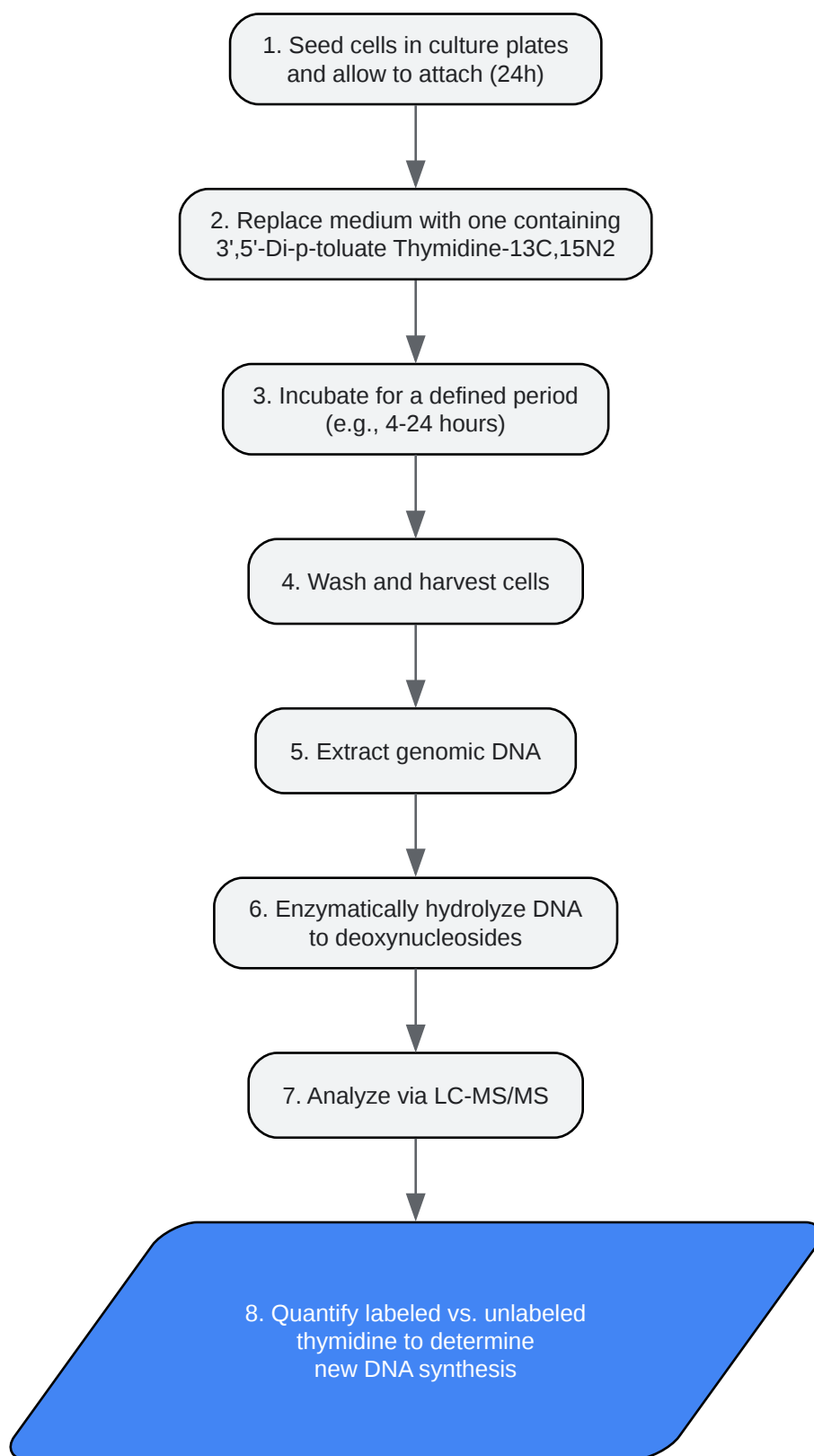
This protocol details the labeling of cultured cells to measure DNA synthesis rates.

Materials:

- Cell culture medium appropriate for the cell line.
- Adherent or suspension cells of interest.
- **3',5'-Di-p-toluate Thymidine-13C,15N2** stock solution (e.g., 10 mM in DMSO).
- Phosphate-buffered saline (PBS).
- Cell lysis buffer and DNA extraction kit.
- Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase).
- LC-MS/MS system.

Methodology:

- Cell Seeding: Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).
- Labeling: Prepare a working solution of **3',5'-Di-p-toluato Thymidine-13C,15N2** in fresh culture medium. The final concentration must be optimized but is typically in the range of 1-20  $\mu$ M. Replace the existing medium with the labeling medium.
- Incubation: Incubate the cells for a defined period. The incubation time depends on the cell cycle length and the desired degree of labeling. It can range from a few hours to a full cell cycle (e.g., 24 hours).
- Cell Harvesting:
  - For adherent cells: Wash the cells twice with ice-cold PBS, then detach them using trypsin or a cell scraper.
  - For suspension cells: Pellet the cells by centrifugation.
  - In both cases, wash the final cell pellet with PBS to remove any unincorporated label.
- DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the DNA concentration using a spectrophotometer.
- DNA Hydrolysis: Digest a known amount of DNA (e.g., 1-5  $\mu$ g) to its constituent deoxynucleosides. This is typically a two-step enzymatic process.
- Sample Analysis: Analyze the hydrolyzed sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  - Separate the deoxynucleosides using a suitable HPLC column.
  - Use the mass spectrometer to detect and quantify the unlabeled thymidine (dT) and the labeled thymidine (dT-13C,15N2).
- Data Calculation: Calculate the fraction of newly synthesized DNA as the ratio of the labeled thymidine peak area to the total (labeled + unlabeled) thymidine peak area.



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Caption: Experimental workflow for an in vitro cell proliferation assay.

## Data Acquisition and Analysis

The key to analysis is the mass difference imparted by the stable isotopes. The analysis is typically performed using LC-MS/MS with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

**Table 2: Expected Mass Data for Analysis**

| Analyte                                | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift |
|--|----------------------|--------------------|------------|
| [Thymidine+H] <sup>+</sup>             | 243.1                | 246.1              | +3         |
| [Thymine+H] <sup>+</sup><br>(fragment) | 127.0                | 130.0              | +3         |

Note: These are nominal masses. High-resolution mass spectrometry will yield more precise values.

The ratio of the integrated peak areas for the labeled and unlabeled thymidine transitions provides a direct measure of the percentage of new DNA synthesized during the labeling period.

Fractional Synthesis Rate (FSR) = [Labeled Thymidine] / ([Labeled Thymidine] + [Unlabeled Thymidine])

This FSR value can be used to compare the proliferative effects of different compounds, making it a valuable endpoint in drug discovery. For example, a cytotoxic compound would be expected to decrease the FSR compared to an untreated control.

## Applications in Research and Drug Development

The use of stable isotope-labeled nucleosides like **3',5'-Di-p-toluate Thymidine-13C,15N2** is applicable across numerous fields.

- **Oncology:** To measure the anti-proliferative effects of novel cancer therapeutics on tumor cell lines or in xenograft models.

- Drug Development: As part of preclinical safety assessment to screen for unintended effects on the proliferation of healthy cells.
- Regenerative Medicine: To track the division and fate of stem cells after transplantation[1] [10].
- Cell Biology: To conduct fundamental studies of cell cycle kinetics and the regulation of DNA replication[11].
- Toxicology: To assess the cytostatic or cytotoxic effects of chemical compounds.

The ability to perform pulse-chase experiments by introducing the label for a short period and then replacing it with unlabeled medium allows for detailed analysis of cell cycle dynamics and cell fate[11]. Furthermore, this method can be multiplexed with other stable isotope tracers to simultaneously investigate other metabolic pathways[1].

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